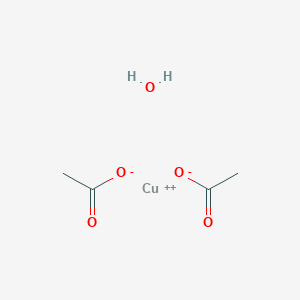

Cupric acetate monohydrate

描述

属性

IUPAC Name |

copper;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNSTOSIVLCJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209202 | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |

| Record name | Copper(II) acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6046-93-1, 66923-66-8 | |

| Record name | Cupric acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, copper(2+) salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper di(acetate) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cupric Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cupric acetate (B1210297) monohydrate, a compound of significant interest in various fields, including catalysis and drug development. This document details the precise atomic arrangement within the crystal lattice, summarizes key quantitative data, and outlines the experimental protocols used for its characterization. Furthermore, it presents visual representations of relevant chemical processes involving this compound.

Crystal Structure and Coordination Geometry

Cupric acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, crystallizes in the monoclinic crystal system . Its structure is characterized by a dimeric "paddle wheel" conformation where two copper(II) ions are bridged by four acetate ligands.[1]

Each copper(II) ion is coordinated to four oxygen atoms from the bridging acetate ligands in a square planar arrangement. The coordination sphere of each copper atom is completed by an apical water molecule. The two copper atoms in the dimer are in close proximity, leading to interesting magnetic properties.

Below is a diagram illustrating the coordination environment of the copper atoms in the dimeric unit of this compound.

Quantitative Crystallographic Data

The precise structural parameters of this compound have been determined by single-crystal X-ray and neutron diffraction studies. The following tables summarize the key crystallographic data and selected bond lengths and angles.

Table 1: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.168 |

| b (Å) | 8.564 |

| c (Å) | 13.858 |

| β (°) | 117.02 |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Cu-Cu | 2.616 |

| Cu-O (acetate) | 1.969 (mean) |

| Cu-O (water) | 2.156 |

| O-Cu-O (in plane) | ~90 / ~180 |

| O(water)-Cu-O(acetate) | ~90 |

Experimental Protocols

Synthesis and Crystal Growth for Single-Crystal X-ray Diffraction

A representative method for growing single crystals of this compound suitable for X-ray diffraction is as follows:

-

Preparation of a Saturated Solution: Dissolve approximately 20 grams of commercial this compound in 200 ml of hot distilled water.

-

Clarification: If a precipitate or cloudiness is observed, add a few drops of acetic acid to the solution until it becomes clear. This suppresses the hydrolysis of the copper(II) ions.

-

Crystallization: Cover the container with a perforated material (e.g., filter paper) to allow for slow evaporation. Place the container in a location free from vibrations and significant temperature fluctuations.

-

Crystal Growth: Blue-green monoclinic crystals should appear within a few days. For larger single crystals, a small, well-formed seed crystal can be selected and suspended in a freshly prepared saturated solution.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A general procedure for the determination of the crystal structure using single-crystal X-ray diffraction is outlined below:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., room temperature or cryogenic temperatures). A monochromatic X-ray source (e.g., Mo Kα radiation) is used.

-

Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Relevant Chemical Processes and Workflows

Thermal Decomposition of this compound

The thermal decomposition of this compound proceeds through several distinct stages, which can be monitored by techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process is initiated by dehydration, followed by the decomposition of the anhydrous acetate to form copper oxides and ultimately metallic copper under certain conditions.

The Eglinton Reaction: An Application in Organic Synthesis

Cupric acetate is a key reagent in the Eglinton reaction, a coupling reaction of terminal alkynes to form symmetrical diynes.[2][3] This reaction is valuable in the synthesis of macrocycles and other complex organic molecules. The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling.

References

An In-depth Technical Guide to the Physical Properties of Cupric Acetate Monohydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O). It is intended to serve as a detailed resource for professionals in research and development who utilize this compound. The guide encompasses a structured presentation of quantitative data, detailed experimental methodologies for property determination, and a logical visualization of its thermal decomposition pathway.

General Description

Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is an inorganic salt that presents as a blue-green or dark green crystalline solid.[1][2][3] It is an organic compound, specifically a salt of the transition metal copper and acetic acid, which crystallizes from aqueous solutions as a monohydrate.[4] The compound is noted to be odorless, though some sources describe it as having a faint acetic acid odor.[3][5] It is soluble in water and alcohol, and slightly soluble in ether and glycerol.[5][6][7] this compound has a dimeric "paddle-wheel" structure where two copper atoms are bridged by four acetate ligands.[6] This unique structure results in interesting magnetic properties, with a significant decrease in magnetic moment at low temperatures.[6]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for ease of comparison.

| Property | Value |

| Molecular Formula | (CH₃COO)₂Cu·H₂O or C₄H₈CuO₅ |

| Formula Weight | 199.65 g/mol |

| Appearance | Blue-green or dark green crystalline solid/powder |

| Density | 1.882 g/cm³ at 20 °C |

| Melting Point | 115 °C (decomposes) |

| Decomposition Temperature | Begins around 225-250 °C |

| Boiling Point | 240 °C |

| Solubility in Water | 7.2 g/100 mL at 20 °C (cold water)[2][3][6] 20 g/100 mL (hot water)[6] |

| pH | 5.2 - 5.5 (20 g/L in H₂O at 20 °C) |

| Crystal Structure | Monoclinic |

| Refractive Index (n_D) | 1.545 |

| Magnetic Properties | Paramagnetic, exhibits antiferromagnetic coupling between copper centers. |

Data compiled from sources[1][2][3][4][5][6][8][9].

Experimental Protocols for Property Determination

The characterization of this compound involves a range of analytical techniques. The methodologies for determining key specifications are detailed below.

This method determines the percentage of this compound by measuring the oxidative capacity of the Cu(II) ion.

-

Sample Preparation: Accurately weigh approximately 0.8 g of the sample and dissolve it in 50 mL of deionized water.

-

Reagent Addition: Add 4 mL of glacial acetic acid, 1 mL of 10% sulfuric acid, and 3 g of potassium iodide (KI) to the solution. The Cu(II) ions oxidize the iodide ions to iodine (I₂).

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

-

Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution and approximately 2 g of potassium thiocyanate (B1210189) (KSCN). The solution will turn deep blue. Continue the titration until the blue color disappears.

-

Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01996 g of (CH₃COO)₂Cu·H₂O.[2]

This gravimetric method quantifies any substances that do not dissolve in a specified solvent system.

-

Sample Dissolution: Dissolve 10 g of the sample in a solution containing 150 mL of deionized water and 1 mL of glacial acetic acid.

-

Filtration: Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour. Filter the hot solution through a tared filtering crucible.

-

Washing and Drying: Wash the residue thoroughly with hot water and dry the crucible at 105 °C to a constant weight.

-

Calculation: The weight of the residue represents the insoluble matter. The filtrate can be reserved for the sulfate (B86663) test.[2]

TGA is used to study the thermal stability and decomposition pathway of the compound.

-

Instrumentation: A thermogravimetric analyzer is used, which measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., air or an inert gas like argon).[10]

-

Procedure: A small, accurately weighed sample of this compound is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from 25 °C to 900 °C).[10]

-

Analysis: The resulting TGA curve plots mass loss against temperature. The decomposition process typically occurs in distinct stages:

-

Dehydration: The first mass loss, occurring between approximately 100-115 °C, corresponds to the loss of the water of hydration.[11][12]

-

Decomposition: The second stage, starting around 225-250 °C, involves the decomposition of the anhydrous copper acetate into copper oxides (CuO, Cu₂O) and potentially metallic copper, depending on the atmosphere.[10][11][13][14]

-

XRD is the definitive method for determining the crystal structure of a solid.

-

Sample Preparation: A fine powder of the crystalline material is prepared.

-

Instrumentation: The sample is placed in a diffractometer, which directs a beam of X-rays onto the sample.

-

Data Collection: As the sample is rotated, the X-rays are diffracted by the crystal lattice planes. A detector records the angles and intensities of the diffracted beams.

-

Analysis: The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. For this compound, the pattern confirms a monoclinic crystal structure.[6] In-situ XRD can also be used to track structural changes during thermal decomposition, identifying the phases formed at different temperatures.[12]

Visualization of Thermal Decomposition Pathway

The thermal decomposition of this compound follows a predictable pathway, which is crucial for applications involving heating, such as catalyst preparation or nanoparticle synthesis.[10] The following diagram illustrates this logical process.

Caption: Thermal decomposition pathway of this compound.

Conclusion

This guide has detailed the fundamental physical properties of this compound, presenting quantitative data in a structured format and outlining the experimental protocols used for their determination. The compound's well-defined thermal decomposition, crystal structure, and unique magnetic characteristics are critical parameters for its application in chemical synthesis, materials science, and drug development. The provided information serves as a foundational reference for researchers and scientists, facilitating the effective and safe utilization of this versatile coordination compound.

References

- 1. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 4. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 5. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. Copper (II) Acetate Monohydrate - CAS 6046-93-1 [prochemonline.com]

- 9. Copper(II) acetate monohydrate cryst. EMPLURA 6046-93-1 [sigmaaldrich.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. scielo.br [scielo.br]

- 12. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Chemical Properties of Cupric Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric acetate (B1210297) monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that serves as a versatile reagent and precursor in numerous chemical applications.[1][2] Its utility spans from being a catalyst in organic synthesis to applications in biochemical assays. This guide provides a comprehensive overview of its core chemical properties, supported by detailed experimental protocols and visual representations of key reactions to facilitate its application in research and development.

Physicochemical Properties

Cupric acetate monohydrate is a blue-green crystalline solid.[3] Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Cu(CH₃COO)₂·H₂O | [4] |

| Molecular Weight | 199.65 g/mol | [4][5][6] |

| Appearance | Blue-green crystalline solid | [3][7] |

| Odor | Slight acetic acid odor | [8] |

| CAS Number | 6046-93-1 | [4][5][6][9] |

Table 2: Solubility and pH

| Property | Value | Reference |

| Solubility in Water | 7.2 g/100 mL (cold water), 20 g/100 mL (hot water) | [7] |

| Solubility in other solvents | Soluble in alcohol; slightly soluble in ether and glycerol | [7][10][11] |

| pH of aqueous solution | 5.2 - 5.5 (20 g/L) | [8][10][12] |

Table 3: Thermal Properties

| Property | Value | Reference |

| Melting Point | 115 °C (decomposes) | [10][11][13] |

| Boiling Point | 240 °C | [8][10][13] |

| Decomposition Temperature | Decomposes at approximately 240-250 °C | [11][14][15] |

Table 4: Crystal and Molecular Structure

| Property | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Structure Description | Adopts a paddle-wheel structure with dimeric copper centers. | [7] |

| Cu-Cu distance | 2.617(1) Å | [16][17] |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of water of hydration is indicated by a broad O-H stretching band. The acetate groups show strong asymmetric and symmetric COO⁻ stretching vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3415 | O-H stretching (water of hydration) | [1] |

| ~1619 | H-O-H scissoring (water of hydration) | [1] |

| ~1580 | Asymmetric COO⁻ stretching | |

| ~1440 | Symmetric COO⁻ stretching |

UV-Visible (UV-Vis) Spectroscopy

In solution, this compound typically displays a broad absorption band in the visible region, which is attributed to d-d transitions of the Cu(II) ion.

Key UV-Vis Absorption Bands

| Wavelength (nm) | Solvent/Medium | Assignment | Reference |

| ~680 | EPA (ethylether, isopentane, ethanol) | d-d transition | [18] |

| ~250-263 | Aqueous | Charge-transfer | [1] |

Magnetic Properties

This compound is a classic example of a magnetically coupled dimeric system. The two copper(II) centers are antiferromagnetically coupled, leading to a decrease in magnetic susceptibility at low temperatures.[16][17] The magnetic moment at room temperature is approximately 2.1 Bohr magnetons and decreases significantly as the temperature is lowered.[16][17]

Experimental Protocols

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at various temperatures.

Materials:

-

This compound

-

Distilled water

-

Temperature-controlled water bath or hot plate with magnetic stirrer

-

Analytical balance

-

Several glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in separate vials.

-

Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution to a known volume with distilled water.

-

Determine the concentration of copper(II) in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry by creating a calibration curve with solutions of known concentrations.

-

Calculate the solubility in g/100 mL for each temperature.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric analyzer (TGA)

-

Alumina or platinum crucibles

-

Inert gas (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition. The first weight loss step corresponds to the loss of the water molecule, and subsequent steps correspond to the decomposition of the anhydrous salt.[19]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

Fourier-transform infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr, IR grade)

-

Pellet press

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind a small amount of this compound (about 1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound in a suitable solvent.

Materials:

-

This compound

-

A suitable solvent (e.g., distilled water or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound of a known concentration in the chosen solvent.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Key Reaction Pathways and Mechanisms

This compound is a key reagent in several important organic reactions. The following diagrams illustrate the mechanisms of some of these reactions.

Eglinton Reaction

The Eglinton reaction is the oxidative coupling of two terminal alkynes using a copper(II) salt, such as cupric acetate, in the presence of a base like pyridine. This reaction forms a symmetrical diyne.

Synthesis of Ynamines

Copper(II) acetate can catalyze the coupling of terminal alkynes with amines to form ynamines. The reaction often proceeds through a copper(I) intermediate.

Barfoed's Test

Barfoed's test uses cupric acetate in a weakly acidic solution to distinguish between reducing monosaccharides and disaccharides. Monosaccharides react faster to produce a brick-red precipitate of copper(I) oxide.[5][20]

References

- 1. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. microbenotes.com [microbenotes.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. mdpi.com [mdpi.com]

- 15. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Item - A technique for analyzing inorganic cations using Fourier transform infrared spectroscopy - American University - Figshare [aura.american.edu]

- 19. researchgate.net [researchgate.net]

- 20. Barfoed's test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Cupric Acetate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cupric acetate (B1210297) monohydrate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Introduction

Cupric acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that finds applications as a catalyst, a pigment, a fungicide, and a reagent in organic synthesis.[1][2] Its solubility in different media is a critical parameter for its use in various chemical processes, including reaction kinetics, purification, and formulation development. This guide summarizes the available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. While extensive quantitative data is not available for a wide range of organic solvents, the following tables summarize the known values and qualitative descriptions found in the literature.

Table 1: Quantitative Solubility of this compound in Select Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Ethanol | Alcohol | 20 | 7.14 | [3] |

| Acetic Acid | Carboxylic Acid | Not Specified | ~0.24 (mole per cent) | [3] |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Class | Solubility Description | Citation |

| Methanol | Alcohol | Soluble, Slightly Soluble | [4] |

| Ethanol | Alcohol | Soluble | [1][2][5] |

| Acetone | Ketone | Slightly Soluble | [1] |

| Diethyl Ether | Ether | Slightly Soluble, Soluble | [1][2][3][5] |

| Glycerol | Polyol | Slightly Soluble | [5] |

| Pyridine | Heterocyclic Amine | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble | [3] |

Note: The term "slightly soluble" is a qualitative description and may vary between sources. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods such as the shake-flask technique followed by gravimetric or spectroscopic analysis.

Gravimetric Method

This method is suitable for determining the solubility of a solid in a liquid when the solvent can be evaporated.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a flask in a shaker bath).

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (to prevent precipitation or further dissolution due to temperature changes).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty container.

-

Solubility is expressed as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

-

UV-Visible Spectrophotometry Method

This method is applicable when the solute has a distinct absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.[7]

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a filtered aliquot of the supernatant as described in the gravimetric method (Step 2).

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the predetermined λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

This guide provides a summary of the currently available information on the solubility of this compound in organic solvents. The data indicates that it is generally soluble in polar protic solvents like alcohols and has limited solubility in less polar solvents such as ethers and ketones. For applications requiring precise solubility data, especially in solvents for which quantitative information is not available, experimental determination is crucial. The provided protocols for gravimetric and UV-Visible spectrophotometric methods offer robust approaches for such determinations. The visualized workflow provides a clear and logical guide for researchers to follow when undertaking solubility studies.

References

- 1. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 2. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]

- 3. copper(II) acetate monohydrate [chemister.ru]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 6. Copper(II)_acetate [chemeurope.com]

- 7. ijsrm.net [ijsrm.net]

An In-depth Technical Guide to the Synthesis of Cupric Acetate Monohydrate from Copper Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O) from copper (II) oxide (CuO). The described methodology is grounded in established chemical principles, offering a detailed protocol for laboratory-scale preparation, purification, and characterization of the final product.

Introduction

Cupric acetate monohydrate is a versatile chemical compound with applications ranging from a catalyst in organic synthesis to a fungicide and pigment. In the context of drug development and research, it serves as a crucial reagent and precursor for the synthesis of various copper-containing molecules and materials. The synthesis from copper (II) oxide offers a straightforward and cost-effective route to obtaining this important compound. This document outlines the chemical basis, a detailed experimental protocol, and expected outcomes of this synthesis.

Chemical Pathway and Principles

The synthesis of this compound from copper (II) oxide proceeds via a simple acid-base reaction. Copper (II) oxide, a basic oxide, reacts with acetic acid to form copper (II) acetate and water. The overall balanced chemical equation for this reaction is:

CuO(s) + 2CH₃COOH(aq) → Cu(CH₃COO)₂(aq) + H₂O(l)

Upon cooling the resulting solution, the hydrated form, this compound, crystallizes out. The efficiency of this process is dependent on factors such as reaction temperature, concentration of acetic acid, and the purity of the starting materials.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound from copper (II) oxide.

Materials and Reagents

-

Copper (II) oxide (CuO), high purity

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol (B145695) (for washing, optional)

Equipment

-

Glass reactor or round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Drying oven or desiccator

Synthesis Procedure

-

Reaction Setup: In a glass reactor or round-bottom flask equipped with a magnetic stirrer and condenser, add 100 mL of a 50% (v/v) aqueous solution of acetic acid.

-

Addition of Copper Oxide: While stirring, slowly add 20 g of copper (II) oxide to the acetic acid solution. A slight excess of acetic acid is used to ensure the complete conversion of the copper oxide.

-

Heating and Reaction: Heat the mixture to a temperature between 70-80°C. Maintain this temperature and continue stirring for 1-2 hours. The black copper oxide will gradually dissolve, and the solution will turn a deep blue.

-

Hot Filtration (Optional): If any unreacted solid remains, perform a hot filtration to remove it.

-

Crystallization: Transfer the hot, clear blue solution to a crystallizing dish and allow it to cool slowly to room temperature. For enhanced crystallization, the solution can be further cooled in an ice bath to approximately 40°C.[1] Dark blue-green crystals of this compound will form.

-

Isolation of Crystals: Isolate the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acetic acid and other impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature not exceeding 80°C, or in a desiccator at room temperature, until a constant weight is achieved.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Copper (II) Oxide (CuO) | 20 g | |

| Glacial Acetic Acid | 50 mL | Diluted with 50 mL of deionized water |

| Reaction Conditions | ||

| Temperature | 70-80°C | |

| Reaction Time | 1-2 hours | |

| Crystallization Temperature | Cooled to ~40°C | [1] |

| Product | ||

| Theoretical Yield | ~50.2 g | Based on the stoichiometry from 20g of CuO |

| Expected Experimental Yield | 40-45 g | Corresponds to an 80-88% yield[2] |

| Purity | Up to 99% | [1] |

| Appearance | Dark blue-green monoclinic crystals | |

| Melting Point | 115°C (decomposes at 240°C) |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from copper (II) oxide and acetic acid is a robust and reproducible method suitable for laboratory settings. By carefully controlling the reaction conditions and purification steps as outlined in this guide, researchers can obtain a high-purity product with a good yield. This protocol provides a solid foundation for the preparation of this valuable reagent for further applications in research and development.

References

Thermal Decomposition of Cupric Acetate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of copper-based nanoparticles and catalysts, where precise control over the decomposition process dictates the final product's characteristics. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways.

Core Data Summary

The thermal decomposition of cupric acetate monohydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The process typically involves dehydration, decomposition of the anhydrous acetate, and subsequent reactions of the intermediate products. The following table summarizes the key temperature ranges and mass loss percentages observed under different conditions.

| Thermal Event | Temperature Range (°C) - Air | Temperature Range (°C) - Argon | Mass Loss (%) - Air | Mass Loss (%) - Argon | Gaseous Products | Solid Products |

| Dehydration | < 168 | < 168 | ~9% | ~9% | H₂O | Cu(CH₃COO)₂ |

| Decomposition | 168 - 302 | 190 - 250 | ~55.1% | Not specified | Acetic acid, CO₂, Acetone | Cu, Cu₂O, CuO |

| Oxidation | 302 - 500 | Not applicable | Mass gain observed | Not applicable | - | CuO |

| Reduction | Not applicable | > 370 | Not applicable | Not specified | - | Cu |

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound proceeds through a series of distinct steps. The initial step is the loss of the water of hydration to form anhydrous cupric acetate. This is followed by the decomposition of the anhydrous salt into a mixture of copper species and various gaseous products. The composition of the final solid product is heavily influenced by the atmosphere.

In an inert atmosphere (e.g., Argon) , the decomposition of anhydrous copper acetate yields a mixture of metallic copper (Cu) and copper(I) oxide (Cu₂O). At higher temperatures, further reduction to elemental copper can occur.

In an oxidizing atmosphere (e.g., Air) , the initial decomposition also produces a mixture of copper and copper oxides. However, as the temperature increases, these reduced species are oxidized to form copper(II) oxide (CuO) as the final stable product.

Visualizing the Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of this compound under both inert and oxidizing atmospheres.

An In-depth Technical Guide to the Magnetic Properties of Copper (II) Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (II) acetate (B1210297) monohydrate, a seemingly simple coordination complex, has played a pivotal role in the development of modern magnetochemistry. Its anomalous magnetic behavior, first observed in the mid-20th century, provided early and compelling evidence for antiferromagnetic coupling between metal centers. This technical guide provides a comprehensive overview of the magnetic properties of copper (II) acetate monohydrate, intended for researchers, scientists, and professionals in drug development who may encounter or utilize dimeric copper complexes. The guide details the underlying theory of its magnetic behavior, presents key quantitative data in a structured format, and offers detailed experimental protocols for the characterization of its magnetic properties.

Introduction

Copper (II) acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, exists as a dimeric molecule with a characteristic "paddlewheel" structure.[1] In this arrangement, two copper (II) ions are bridged by four acetate ligands. The two copper atoms are in close proximity, with a Cu-Cu distance of approximately 2.62 Å, which is comparable to the separation in metallic copper.[1] This close proximity facilitates a strong magnetic interaction between the two paramagnetic Cu(II) ions (d⁹ configuration, S=1/2).

At room temperature, the magnetic moment of copper (II) acetate monohydrate is significantly lower than that expected for two non-interacting Cu(II) ions. As the temperature is lowered, the magnetic moment decreases further, and the compound becomes essentially diamagnetic below 90 K.[1] This temperature-dependent magnetic behavior is a hallmark of intramolecular antiferromagnetic exchange, where the electron spins on the adjacent copper ions align in opposite directions, leading to a cancellation of their magnetic moments.

Theoretical Framework: The Bleaney-Bowers Equation

The magnetic behavior of copper (II) acetate monohydrate is elegantly described by the Bleaney-Bowers equation, which models the magnetic susceptibility of a system of two interacting S=1/2 spins.[2] This model considers the energy separation between a diamagnetic ground state (singlet, S=0) and a paramagnetic excited state (triplet, S=1).

The energy separation, denoted as -2J (where J is the exchange coupling constant), is a critical parameter that quantifies the strength of the antiferromagnetic interaction. A negative value of J indicates antiferromagnetic coupling. The Bleaney-Bowers equation for the molar magnetic susceptibility (χₘ) is given by:

χₘ = (2Ng²β² / kT) * [3 + exp(-2J/kT)]⁻¹

where:

-

N is Avogadro's number

-

g is the Landé g-factor

-

β is the Bohr magneton

-

k is the Boltzmann constant

-

T is the absolute temperature

This equation accurately predicts the observed maximum in magnetic susceptibility at a specific temperature, which is directly related to the magnitude of -2J, and the subsequent decrease in susceptibility as the temperature is further lowered.

Quantitative Magnetic Data

The magnetic properties of copper (II) acetate monohydrate have been extensively studied. The following tables summarize key quantitative data reported in the literature.

Table 1: Magnetic Susceptibility and Magnetic Moment Data

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) | Effective Magnetic Moment (μ_eff) per Cu(II) ion (B.M.) | Reference |

| 300 | ~1.3 x 10⁻³ | ~1.73 | [3][4] |

| 250 | Maximum Value | - | [3][4] |

| 90 | Significantly Decreased | Approaching 0 | [1] |

| 4.2 | Approaching 0 | ~0.1 | [3][4] |

Table 2: Spectroscopic and Structural Parameters

| Parameter | Value | Reference |

| Singlet-Triplet Energy Gap (-2J) | 292.2 cm⁻¹ | [3] |

| Landé g-factor (g_z) | 2.365 ± 0.008 | [5] |

| Landé g-factor (g_y) | 2.055 ± 0.010 | [5] |

| Landé g-factor (g_x) | 2.077 ± 0.005 | [5] |

| Zero-field splitting parameter (D) | 0.335 ± 0.002 cm⁻¹ | [5] |

| Zero-field splitting parameter (E) | 0.0105 ± 0.0003 cm⁻¹ | [5] |

| Cu-Cu distance | 2.617(1) Å | [3] |

Experimental Protocols

Accurate determination of the magnetic properties of copper (II) acetate monohydrate requires careful experimental procedures. The following sections provide detailed methodologies for key experiments.

Magnetic Susceptibility Measurements

Two common methods for determining the magnetic susceptibility of powdered samples are the Gouy method and the Faraday method. For more sensitive measurements, especially at low temperatures, a Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice.

The Gouy method is a relatively simple technique that measures the change in weight of a sample when it is placed in a magnetic field.

Protocol:

-

Sample Preparation:

-

Grind a small amount of crystalline copper (II) acetate monohydrate into a fine, uniform powder using an agate mortar and pestle.

-

Carefully pack the powder into a pre-weighed Gouy tube of a known length and diameter. Ensure the packing is uniform to avoid errors.

-

Measure the mass of the packed sample.

-

-

Measurement:

-

Suspend the Gouy tube from a sensitive balance, with the bottom of the sample positioned in the center of the poles of an electromagnet.

-

Record the weight of the sample in the absence of a magnetic field (W₀).

-

Apply a known, uniform magnetic field and record the new weight (W).

-

The change in weight (ΔW = W - W₀) is proportional to the magnetic susceptibility of the sample.

-

-

Calibration and Calculation:

-

Calibrate the instrument using a standard substance with a well-known magnetic susceptibility, such as mercury tetrathiocyanatocobaltate(II), HgCo(SCN)₄.

-

Calculate the gram magnetic susceptibility (χ_g) and then the molar magnetic susceptibility (χ_m) after correcting for the diamagnetism of the constituent atoms (Pascal's constants).

-

SQUID magnetometry offers high sensitivity and is ideal for temperature- and field-dependent studies.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-10 mg) of powdered copper (II) acetate monohydrate.

-

Place the sample in a gelatin capsule or a sealed quartz tube for air-sensitive samples.

-

Secure the sample holder in the SQUID magnetometer.

-

-

Measurement:

-

Temperature-Dependent Measurement:

-

Cool the sample to the lowest desired temperature (e.g., 2 K) in zero magnetic field (zero-field cooled, ZFC) or in a small applied field (field-cooled, FC).

-

Apply a constant, small magnetic field (e.g., 1000 Oe).

-

Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 300 K).

-

-

Field-Dependent Measurement:

-

Set the temperature to a desired value (e.g., 300 K or 2 K).

-

Measure the magnetic moment as the applied magnetic field is swept through a range (e.g., -5 T to 5 T).

-

-

-

Data Analysis:

-

The raw data (magnetic moment) is converted to molar magnetic susceptibility (χₘ).

-

The data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound.

-

The temperature-dependent susceptibility data can be fitted to the Bleaney-Bowers equation to determine the exchange coupling constant (-2J) and the g-factor.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For copper (II) acetate monohydrate, EPR can be used to study the excited triplet state.

Protocol:

-

Sample Preparation:

-

A polycrystalline (powder) sample of copper (II) acetate monohydrate is typically used.

-

The powder is loaded into a quartz EPR tube (typically 4 mm outer diameter for X-band).

-

-

Instrumentation and Measurement:

-

The EPR spectrum is recorded on an X-band (~9.5 GHz) or Q-band (~35 GHz) spectrometer.

-

The sample is placed within the microwave cavity, which is situated between the poles of an electromagnet.

-

Spectra are typically recorded at room temperature and at a low temperature (e.g., 77 K, liquid nitrogen) to observe the temperature dependence of the signal intensity.

-

The magnetic field is swept, and the first derivative of the microwave absorption is recorded as a function of the magnetic field.

-

-

Spectral Analysis:

-

The EPR spectrum of the dimeric copper (II) acetate arises from the thermally populated triplet (S=1) state.

-

The spectrum will show characteristic features corresponding to transitions with ΔMₛ = ±1 and a "half-field" transition at approximately g=4 corresponding to the formally forbidden ΔMₛ = ±2 transition.

-

The spectrum is analyzed using a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) terms (D and E).

-

Simulation of the experimental spectrum allows for the determination of the principal values of the g-tensor (gₓ, gᵧ, g₂) and the ZFS parameters D (axial) and E (rhombic).

-

Conclusion

Copper (II) acetate monohydrate remains a cornerstone compound for understanding magnetic interactions in molecular systems. Its dimeric structure and the resulting antiferromagnetic coupling provide a textbook example of superexchange. The magnetic properties of this complex can be thoroughly characterized using a combination of magnetic susceptibility measurements and EPR spectroscopy. The theoretical framework provided by the Bleaney-Bowers equation allows for a quantitative understanding of its temperature-dependent magnetic behavior. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working with this and related dimeric copper compounds, with applications ranging from fundamental materials science to the design of novel therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Spectroscopic Analysis of Cupric Acetate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cupric acetate (B1210297) monohydrate, focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It offers detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to support research and development activities involving this compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are pivotal in the structural elucidation and characterization of chemical compounds. For cupric acetate monohydrate (Cu₂(CH₃COO)₄(H₂O)₂), FTIR and UV-Vis spectroscopy provide valuable insights into its molecular vibrations, electronic transitions, and coordination environment. FTIR spectroscopy probes the vibrational modes of functional groups, offering a molecular fingerprint of the compound. UV-Vis spectroscopy, on the other hand, investigates electronic transitions, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer bands, which are characteristic of its dimeric structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational frequencies of the acetate and water ligands provide key information about the coordination environment of the copper centers.

Key Vibrational Modes

The FTIR spectrum of this compound is characterized by several distinct absorption bands. The most significant of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate ligands. The separation between these two bands (Δν) is indicative of the coordination mode of the carboxylate group. In this compound, the acetate groups act as bridging ligands between the two copper atoms.

Quantitative FTIR Data

The following table summarizes the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3465 - 3268 | O-H stretch of coordinated water | [1] |

| ~2993, 2945 | C-H stretch of methyl group | [1] |

| ~1594 - 1602 | Asymmetric C=O stretch (νₐₛ(COO⁻)) | [1][2] |

| ~1420 - 1442 | Symmetric C=O stretch (νₛ(COO⁻)) | [1][2] |

Experimental Protocol for FTIR Analysis

This protocol outlines the steps for acquiring an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: After acquisition, process the spectrum by performing a baseline correction and, if necessary, an ATR correction.

-

Cleaning: Thoroughly clean the ATR crystal with a soft tissue dampened with isopropanol or ethanol to remove all traces of the sample.

FTIR Experimental Workflow

Caption: Experimental workflow for FTIR analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in solution reveals information about its electronic structure. The absorption bands in the visible and near-UV regions are of particular interest.

Electronic Transitions

The UV-Vis spectrum of this compound is dominated by two main features:

-

A broad, weak absorption band in the visible region, which is attributed to d-d transitions of the Cu(II) ions.

-

A more intense absorption band in the near-UV region, which is assigned to a ligand-to-metal charge transfer (LMCT) transition between the acetate ligands and the copper ions.[3]

The presence of isosbestic points in temperature-dependent UV-Vis spectra indicates the coexistence of triplet and singlet states.[4]

Quantitative UV-Vis Data

The following table summarizes the characteristic UV-Vis absorption bands for this compound.

| Wavelength (λₘₐₓ) | Region | Assignment | Reference |

| ~680 - 710 nm | Visible | d-d transitions | [4] |

| ~200 - 263 nm | Near-UV | Ligand-to-Metal Charge Transfer (LMCT) | [3] |

Note: The exact position and intensity of the absorption bands can be influenced by the solvent used.

Experimental Protocol for UV-Vis Analysis

This protocol describes the steps for obtaining a UV-Vis absorption spectrum of this compound dissolved in a suitable solvent (e.g., water or ethanol).

Materials:

-

This compound

-

Appropriate solvent (e.g., deionized water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes for solution preparation

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration by accurately weighing the solid and dissolving it in a specific volume of the chosen solvent in a volumetric flask. Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.

-

Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

-

Sample Measurement: Rinse a second quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-900 nm) and record the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values. If performing a quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

UV-Vis Experimental Workflow

Caption: Experimental workflow for UV-Vis analysis of this compound.

Conclusion

FTIR and UV-Vis spectroscopy are indispensable techniques for the comprehensive characterization of this compound. FTIR provides detailed information about the molecular structure and the coordination of the acetate and water ligands, while UV-Vis spectroscopy elucidates the electronic properties of the copper(II) centers. The combination of these techniques offers a robust analytical approach for quality control, structural verification, and further research in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Cupric Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cupric acetate (B1210297) monohydrate, Cu(CH₃COO)₂·H₂O. The decomposition of this metallo-organic compound is a multi-step process highly dependent on the surrounding atmosphere. Understanding this mechanism is crucial for applications in catalysis, nanoparticle synthesis, and materials science.

Decomposition Pathway

The thermal decomposition of cupric acetate monohydrate proceeds through two primary, sequential steps: dehydration followed by the decomposition of the anhydrous cupric acetate. The nature of the final solid product is contingent on the gaseous environment (oxidative or inert) in which the decomposition occurs.

Step 1: Dehydration

The initial step involves the loss of the water of hydration to form anhydrous cupric acetate. This is an endothermic process occurring at relatively low temperatures.

Step 2: Decomposition of Anhydrous Cupric Acetate

Following dehydration, the anhydrous cupric acetate decomposes into various solid and gaseous products. The composition of these products is heavily influenced by the presence or absence of oxygen.

-

In an Inert Atmosphere (e.g., Argon, Nitrogen): The decomposition of anhydrous cupric acetate leads to the formation of metallic copper (Cu) or a mixture of copper(I) oxide (Cu₂O) and metallic copper.[1] Gaseous products primarily include acetic acid, acetone, and carbon dioxide.[1]

-

In an Oxidative Atmosphere (e.g., Air): In the presence of air, the decomposition products are further oxidized. The initial solid products, which may include metallic copper and copper(I) oxide, are oxidized to form copper(II) oxide (CuO) as the final solid residue.[2][3][4] The gaseous byproducts are similar to those in an inert atmosphere but may also include combustion products.

The following diagram illustrates the general thermal decomposition pathway of this compound.

References

Cupric Acetate Monohydrate: A Comprehensive Safety Analysis for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the safety data for cupric acetate (B1210297) monohydrate (CAS No. 6046-93-1), a compound utilized in various research and industrial applications, including as a catalyst in organic synthesis, a fungicide, and in the manufacturing of pigments.[1][2] Understanding the hazards and safety protocols associated with this substance is paramount for ensuring a safe laboratory and manufacturing environment. This document summarizes key quantitative safety data, outlines experimental methodologies for toxicity assessment, and provides visual workflows for hazard response.

Quantitative Safety Data

The following tables summarize the key physical, chemical, and toxicological properties of cupric acetate monohydrate, compiled from various safety data sheets (SDSs).

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | Cu(CH₃COO)₂·H₂O | [3] |

| Molar Mass | 199.65 g/mol | [4] |

| Appearance | Blue-green or dark green crystalline solid/powder | [2][5][6] |

| Melting Point | 115 °C (239 °F) | [5][6][7] |

| Decomposition Temperature | 240 - 273 °C | [3][5][6] |

| Solubility in Water | 72 g/L at 20 °C | [3][8] |

| Density | 1.88 g/cm³ at 20 °C | [3][6] |

| pH | 5.2 - 5.5 (20 g/L aqueous solution) | [9] |

| Vapor Density | 6.8 (vs air) |

Table 2: Toxicological Data

| Endpoint | Value | Species | Method | Source(s) |

| Acute Oral Toxicity (LD50) | >300 - 2,000 mg/kg | Rat | OECD Guideline 420 (or similar) | [3][7][10] |

| 710 mg/kg | Rat | [9][11] | ||

| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rat | OECD Guideline 402 | [3][7][10] |

| Acute Aquatic Toxicity (LC50) | 193 µg/L (96 h) | Fish (unspecified) | [3] | |

| 0.39 mg/L (96 h) | Fathead minnow | US-EPA | [7][12] |

Table 3: Occupational Exposure Limits

| Jurisdiction | Limit | Source(s) |

| California (PEL) | 1 mg/m³ | [12] |

| OSHA (Table Z-1) | No specific limit established | [9] |

Experimental Protocols for Toxicological Assessment

The toxicological data presented in the SDSs are typically derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The assessment of acute oral toxicity, which determines the LD50 value, is conducted following OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[13] These methods have largely replaced the older OECD Guideline 401.[1][14][15]

-

Principle: A single dose of the substance is administered to a group of fasted rodents (typically rats) via gavage.[1]

-

Methodology: The test generally involves a stepwise procedure where the dose for each subsequent animal is adjusted based on the outcome of the previously dosed animal. The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[1] At the end of the observation period, surviving animals are euthanized and a necropsy is performed.[1]

-

Endpoint: The LD50, the statistically estimated dose that would be lethal to 50% of the test animals, is determined.

Acute Dermal Toxicity (OECD Guideline 402)

The potential for a substance to cause toxicity through skin contact is evaluated using OECD Test Guideline 402.[16][17][18][19]

-

Principle: A single dose of the test substance is applied to a shaved area of the skin of an animal (typically a rat) for a 24-hour period.[16][20]

-

Methodology: The substance is held in contact with the skin using a porous gauze dressing.[20] The animals are observed for signs of toxicity for at least 14 days.[16] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.[16] A limit test at a high dose (e.g., 2000 mg/kg) is often performed first to determine if the substance has low dermal toxicity.[16]

-

Endpoint: The dermal LD50 is determined, along with observations of any skin reactions or other signs of systemic toxicity.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

The potential for a substance to cause irritation or damage to the eyes is assessed using OECD Test Guideline 405.[2][21][22][23][24]

-

Principle: A single dose of the test substance is applied to the eye of an experimental animal (historically the rabbit).[22]

-

Methodology: A weight-of-evidence analysis, including results from in vitro or ex vivo tests, is considered before any in vivo testing is performed to minimize animal use.[2][23] If an in vivo test is necessary, it is typically initiated with a single animal.[2] The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score the severity of ocular reactions such as corneal opacity, iritis, and conjunctival redness and swelling.[24] The use of analgesics and anesthetics is recommended to minimize animal distress.[2][21]

-

Endpoint: The test determines if the substance is an eye irritant or corrosive, based on the severity and reversibility of the observed effects.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

The potential for a substance to cause skin irritation or corrosion is evaluated using OECD Test Guideline 404.[25][26][27][28][29]

-

Principle: The test substance is applied to a small patch of skin on an experimental animal (typically a rabbit) for a defined period.[27]

-

Methodology: Similar to eye irritation testing, a weight-of-evidence approach is used, incorporating in vitro data where possible.[25] In the in vivo test, the substance is applied to the skin for up to 4 hours.[25] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 60 minutes, 24, 48, and 72 hours).[27]

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and persistence of the skin reactions.

Hazard Identification and Response Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for hazard identification, first aid procedures, and accidental release measures for this compound, based on the information provided in the SDSs.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 6. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. americanelements.com [americanelements.com]

- 9. media.laballey.com [media.laballey.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. durhamtech.edu [durhamtech.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. libcatalog.usc.edu [libcatalog.usc.edu]

- 16. nucro-technics.com [nucro-technics.com]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 19. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 20. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 21. flashpointsrl.com [flashpointsrl.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. nucro-technics.com [nucro-technics.com]

- 27. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 28. episkin.com [episkin.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

Cupric Acetate Monohydrate (CAS No. 6046-93-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, experimental applications, and biological significance of cupric acetate (B1210297) monohydrate (CAS No. 6046-93-1). The information is curated to support research and development activities, with a focus on data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Properties

Cupric acetate monohydrate, an organometallic salt, is a dark green crystalline solid.[1][2] It is also commonly referred to as copper(II) acetate monohydrate.[1][2][3] This compound serves as a versatile reagent in both organic and inorganic synthesis.[2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | References |

| CAS Number | 6046-93-1 | [1][2][3][4] |

| Molecular Formula | C₄H₈CuO₅ (or Cu(CH₃COO)₂·H₂O) | [1][3] |

| Molecular Weight | 199.65 g/mol | [1][2][3] |

| Appearance | Dark green crystalline solid | [1][2] |

| Odor | Odorless to slight acetic acid odor | [3][5] |

| Melting Point | 115 °C (decomposes) | [3][6][7] |

| Boiling Point | 240 °C | [2][8] |

| Density | 1.88 g/cm³ | [2][6][9] |

| Solubility in water | 72 g/L (cold water) | [2][9] |

| pH | 5.2 - 5.5 (20 g/L solution at 20 °C) | [5][9] |

Toxicological Profile

Understanding the toxicological properties of this compound is critical for ensuring laboratory safety and for assessing its potential biological effects in drug development.

| Parameter | Value | References |

| Acute Oral Toxicity (LD50) | 501 mg/kg (Rat) | [9][10] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [3][9][11][12] |

| Signal Word | Danger | [2][11][12] |

| GHS Pictograms | Corrosion, Health Hazard, Environmental Hazard | [2] |

| Adverse Effects | Occupational hepatotoxin and nephrotoxin. Can cause methemoglobinemia and hemolytic anemia. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, analysis, and application as a catalyst and in the formation of metal-organic frameworks (MOFs).

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a copper source with acetic acid.

Materials:

-

Basic copper(II) carbonate (Cu₂(OH)₂CO₃)

-

11% (v/v) aqueous solution of acetic acid (CH₃COOH)

-

Distilled water

-

Heating mantle and stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

In a suitable reaction vessel, heat the 11% acetic acid solution to 60 °C.

-